
1,1'-Sulfonyldiacenaphthylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Sulfonyldiacenaphthylene is an organic compound characterized by the presence of a sulfone group attached to two acenaphthylene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-Sulfonyldiacenaphthylene typically involves the reaction of acenaphthylene with a sulfonylating agent. One common method is the reaction of acenaphthylene with sulfuryl chloride (SO2Cl2) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under controlled conditions, typically at low temperatures, to yield the desired sulfone compound.
Industrial Production Methods: Industrial production of 1,1’-Sulfonyldiacenaphthylene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions: 1,1’-Sulfonyldiacenaphthylene undergoes various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) can be used under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides. Substitution reactions can introduce various functional groups onto the acenaphthylene rings.
Scientific Research Applications
1,1’-Sulfonyldiacenaphthylene has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structural features make it a potential candidate for studying biological interactions and mechanisms.
Medicine: Research into its potential therapeutic applications, such as in drug design and development, is ongoing.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 1,1’-Sulfonyldiacenaphthylene exerts its effects involves interactions with various molecular targets. The sulfone group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding properties. Additionally, the acenaphthylene moieties can engage in π-π stacking interactions, further contributing to the compound’s unique behavior.
Comparison with Similar Compounds
1,1’-Sulfonyldibenzene: Similar in structure but with benzene rings instead of acenaphthylene.
1,1’-Sulfonyldinaphthalene: Contains naphthalene rings, offering different electronic and steric properties.
Uniqueness: 1,1’-Sulfonyldiacenaphthylene is unique due to the presence of acenaphthylene moieties, which provide distinct electronic and steric characteristics compared to other sulfone compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
820972-44-9 |
|---|---|
Molecular Formula |
C24H14O2S |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
1-acenaphthylen-1-ylsulfonylacenaphthylene |
InChI |
InChI=1S/C24H14O2S/c25-27(26,21-13-17-9-1-5-15-7-3-11-19(21)23(15)17)22-14-18-10-2-6-16-8-4-12-20(22)24(16)18/h1-14H |
InChI Key |
JYYANJFRAYQWHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C=C(C3=CC=C2)S(=O)(=O)C4=CC5=CC=CC6=C5C4=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


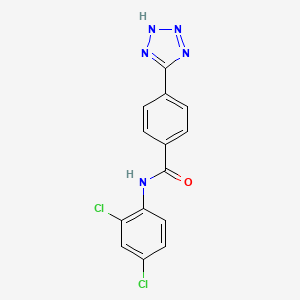
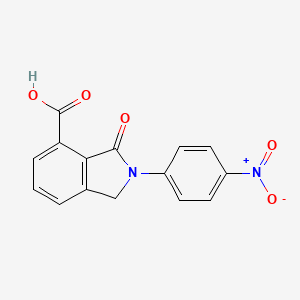
![N-{3,4-Bis(E)[(hydrazinylmethylidene)amino]butanoyl}-3-hydroxy-L-tyrosine](/img/structure/B15159916.png)
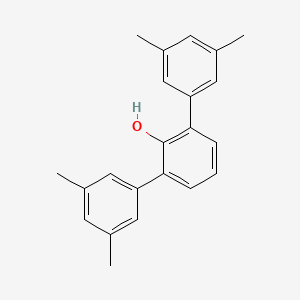

![Propanedioic acid, chloro[(1R)-2-nitro-1-phenylethyl]-, dimethyl ester](/img/structure/B15159930.png)
![3,3'-[(3-Methoxy-3-oxopropyl)phosphanediyl]dipropanoic acid](/img/structure/B15159931.png)
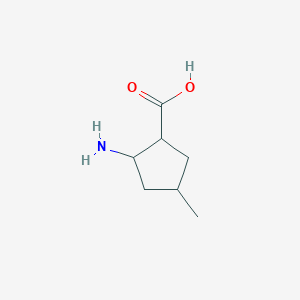
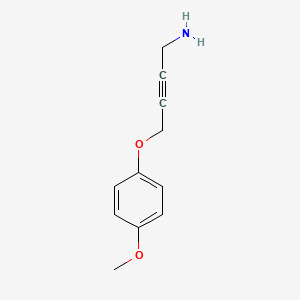
![[Bis(trimethylsilyl)methyl][(2-methoxy-3-methylphenyl)methyl]phosphane](/img/structure/B15159964.png)

![3-[5-(3,4-Dichlorophenyl)-1,3-oxazol-2-yl]pyridine](/img/structure/B15159973.png)
![3-[4,5-Bis(hydroxymethyl)-2-phenyl-1H-imidazol-1-yl]propanenitrile](/img/structure/B15159979.png)
![N-{3-[4-(Bromomethyl)phenoxy]propyl}-4-methylbenzene-1-sulfonamide](/img/structure/B15159983.png)
